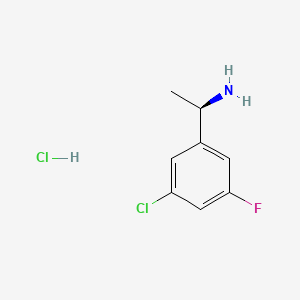

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, also known as (R)-3-chloro-5-fluoro-N-ethylamphetamine hydrochloride, is a synthetic compound that has recently been studied for its potential therapeutic applications. This compound is a structural analogue of amphetamine, and has been found to exhibit similar pharmacological properties. As a result, it has been studied for its potential use as a potential treatment for depression, anxiety, and other psychiatric disorders.

Aplicaciones Científicas De Investigación

Synthesis of NK(1) Receptor Antagonist Aprepitant

A direct condensation process involving N-benzyl ethanolamine and glyoxylic acid led to an efficient synthesis of Aprepitant, an NK(1) receptor antagonist. This process utilized (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, leading to a morpholine derivative crucial for Aprepitant's production. This novel method showcased unexpected [1,2]-Wittig and [1,3]-sigmatropic rearrangements, illustrating the complexity of synthesizing pharmaceutical compounds (Brands et al., 2003).

Formation of Helical Structures in Salts

The interaction between rac-1-(4-fluorophenyl)ethylamine (rac-fpea) and cobalt(II) chloride in acidic conditions led to the formation of A2CoCl4 type salts. These salts demonstrated helical structures formed through inter-ionic H-bonding interactions, indicating a unique way molecular structures can influence compound formation and stability (Mande, Ghalsasi, & Arulsamy, 2015).

Biocide and Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride, a multifunctional biocide, exhibits properties similar to (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride in its broad spectrum activity against bacteria, fungi, and algae. Its additional properties of biofilm and corrosion inhibition highlight its versatility in various applications, particularly in recirculating cooling water systems (Walter & Cooke, 1997).

Antimicrobial and Antifungal Activity

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, structurally similar to (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, were synthesized and exhibited notable antibacterial and antifungal activities. These compounds were comparable or slightly superior to standard medicinal agents, demonstrating the potential of such compounds in pharmaceutical applications (Pejchal, Pejchalová, & Růžičková, 2015).

Propiedades

IUPAC Name |

(1R)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYFLQQTPBAHS-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704248 |

Source

|

| Record name | (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride | |

CAS RN |

1217475-54-1 |

Source

|

| Record name | (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)

![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)